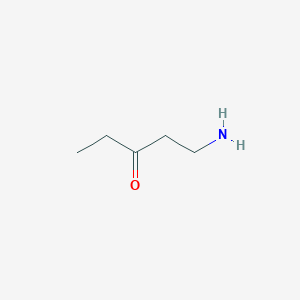

1-Aminopentan-3-one

Description

1-Aminopentan-3-one is a secondary amine and ketone-containing organic compound with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol. Structurally, it features an amino group (-NH₂) at the first carbon and a ketone group (C=O) at the third carbon of a pentane chain. This dual functionality imparts unique physicochemical properties, such as moderate polarity due to the amino group and reactivity typical of ketones (e.g., nucleophilic addition).

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

1-aminopentan-3-one |

InChI |

InChI=1S/C5H11NO/c1-2-5(7)3-4-6/h2-4,6H2,1H3 |

InChI Key |

KLHXNCKWUKQVLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopentan-3-one can be synthesized through several methods. One common approach involves the reaction of 3-pentanone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminopentan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted amines.

Scientific Research Applications

1-Aminopentan-3-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-aminopentan-3-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ketone group can participate in nucleophilic addition reactions, affecting metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Polarity: The amino group in this compound increases polarity compared to the methylthio group in 1-(methylsulfanyl)pentan-3-one but is less polar than the hydroxyl group in 1-Aminopentan-3-ol.

- Reactivity: The ketone in this compound enables nucleophilic additions (e.g., with Grignard reagents), while the hydroxyl in 1-Aminopentan-3-ol permits esterification or oxidation. The methylthio group in 1-(methylsulfanyl)pentan-3-one may act as a leaving group in substitution reactions.

Solubility and Boiling Points

- This compound: Likely soluble in polar solvents (water, ethanol) due to the amino group but less so than 1-Aminopentan-3-ol, which has stronger hydrogen bonding.

- 1-(Methylsulfanyl)pentan-3-one : Lower water solubility due to the hydrophobic thioether group; more soluble in organic solvents like diethyl ether.

Biological Activity

1-Aminopentan-3-one, a compound with the molecular formula CHNO, is a member of the aminoketone class of compounds. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound features both an amino group and a ketone group, which contribute to its diverse reactivity. The compound acts as a nucleophile, engaging in reactions with electrophilic species. It has been shown to interact with various enzymes and receptors, modulating their activity, although specific pathways remain under investigation.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino and ketone groups | Modulates enzyme and receptor activity |

| 1-Aminopentane | Only amino group | Limited reactivity compared to this compound |

| 5-Amino-1-pentanol | Amino and hydroxyl groups | Different biological profile |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections . The compound's structural features allow it to disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays using human cancer cell lines revealed that the compound can inhibit cell proliferation. For example, IC values were reported in the range of 4 to 10 µM against breast carcinoma (MCF-7) and chronic myeloid leukemia (K562) cells . The mechanism appears to involve apoptosis induction and modulation of cell signaling pathways critical for survival and proliferation.

Study on Anticancer Activity

A study published in MDPI assessed the cytotoxic effects of various compounds, including this compound, on human monocytic leukemia cells (THP-1). The compound showed significant cytotoxicity, with an IC value of approximately 5 µM. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Synthesis and Biological Evaluation

In another research project focusing on continuous-flow synthesis methods for pharmaceutical compounds, this compound was identified as a key intermediate for synthesizing more complex molecules with enhanced biological activities. The study highlighted the efficiency of flow synthesis in producing high yields of biologically active compounds while minimizing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.